Silanamine, 1-(1,1-dimethylethoxy)-1,1-dimethyl-N-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silanamine, 1-(1,1-dimethylethoxy)-1,1-dimethyl-N-(1-methylethyl)-: is a silicon-based compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of silicon, nitrogen, and oxygen atoms, making it a versatile candidate for numerous applications in chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silanamine, 1-(1,1-dimethylethoxy)-1,1-dimethyl-N-(1-methylethyl)- typically involves the reaction of silicon-based precursors with organic amines under controlled conditions. One common method includes the reaction of a silicon halide with an amine in the presence of a base to facilitate the substitution reaction. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors where the reaction conditions such as temperature, pressure, and reactant concentrations are meticulously controlled. The use of catalysts can enhance the reaction rate and yield. Post-reaction, the product is purified using techniques like distillation or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Silanamine, 1-(1,1-dimethylethoxy)-1,1-dimethyl-N-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert it into simpler silane compounds.
Substitution: It can participate in nucleophilic substitution reactions where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophiles such as halides or alkoxides are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields silanol derivatives, while substitution reactions can produce a variety of silicon-containing compounds.
Scientific Research Applications
Silanamine, 1-(1,1-dimethylethoxy)-1,1-dimethyl-N-(1-methylethyl)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced materials and as a reagent in organic synthesis.
Biology: The compound’s derivatives are explored for their potential use in drug delivery systems and as bioactive molecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role in developing new pharmaceuticals.
Industry: It is utilized in the production of silicone-based materials, coatings, and adhesives due to its stability and reactivity.
Mechanism of Action
The mechanism by which Silanamine, 1-(1,1-dimethylethoxy)-1,1-dimethyl-N-(1-methylethyl)- exerts its effects involves interactions with various molecular targets. The silicon atom can form stable bonds with other elements, allowing the compound to participate in diverse chemical reactions. The presence of the amine group enables it to act as a nucleophile, facilitating substitution reactions. Additionally, the compound’s structure allows it to interact with biological molecules, potentially influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Silanamine, 1,1,1-tris(1,1-dimethylethoxy)-N-(4-nitrophenyl)-
- Cyclohexane, (1,1-dimethylethyl)-
- (1,1-dimethylethyl)benzene
Uniqueness
Silanamine, 1-(1,1-dimethylethoxy)-1,1-dimethyl-N-(1-methylethyl)- stands out due to its specific combination of silicon, nitrogen, and oxygen atoms, which imparts unique reactivity and stability
Properties
CAS No. |
68310-81-6 |
---|---|
Molecular Formula |
C9H23NOSi |
Molecular Weight |
189.37 g/mol |
IUPAC Name |
N-[dimethyl-[(2-methylpropan-2-yl)oxy]silyl]propan-2-amine |
InChI |
InChI=1S/C9H23NOSi/c1-8(2)10-12(6,7)11-9(3,4)5/h8,10H,1-7H3 |
InChI Key |
GTFACYSDUJMBOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N[Si](C)(C)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.